molecular formula C21H17ClN2O2S2 B3412673 4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 933214-37-0

4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B3412673
CAS RN: 933214-37-0
M. Wt: 429 g/mol
InChI Key: KOGPQFKBUZXHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound . The molecule also contains a benzyl group and a chlorobenzyl group attached to the thiadiazine ring .

Scientific Research Applications

Antimicrobial Activity

Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit antimicrobial activity . They could potentially be used in the development of new antimicrobial drugs.

Antiviral Activity

These compounds also show antiviral properties . This suggests potential applications in the treatment of viral infections.

Antihypertensive Activity

1,2,4-benzothiadiazine-1,1-dioxides have been studied for their antihypertensive effects . They could be used in the management of high blood pressure.

Antidiabetic Activity

Research has indicated that these compounds may have antidiabetic properties . This opens up possibilities for their use in the treatment of diabetes.

Anticancer Activity

These compounds have shown potential as anticancer agents . They could be used in the development of new cancer therapies.

KATP Channel Activators

1,2,4-benzothiadiazine-1,1-dioxides have been reported to act as KATP channel activators . This suggests potential applications in the treatment of diseases related to these channels.

AMPA Receptor Modulators

These compounds have been found to modulate AMPA receptors . This suggests potential applications in neurological disorders.

Benzylic Halide Reactions

Compounds with a benzylic position, like this one, can undergo reactions at the benzylic position . This property could be exploited in various chemical synthesis processes.

properties

IUPAC Name

4-benzyl-3-[(2-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S2/c22-18-11-5-4-10-17(18)15-27-21-23-28(25,26)20-13-7-6-12-19(20)24(21)14-16-8-2-1-3-9-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGPQFKBUZXHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N=C2SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 2
4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 3
4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 4
4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 5
4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 6
4-benzyl-3-[(2-chlorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide

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